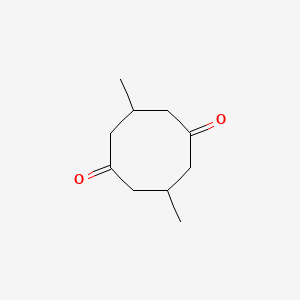
3,7-Dimethylcyclooctane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylcyclooctane-1,5-dione is an organic compound characterized by a cyclooctane ring with two methyl groups at positions 3 and 7, and two ketone groups at positions 1 and 5. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylcyclooctane-1,5-dione can be achieved through various methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
3,7-Dimethylcyclooctane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
科学的研究の応用
3,7-Dimethylcyclooctane-1,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,7-Dimethylcyclooctane-1,5-dione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclooctane ring structure allows for interactions with hydrophobic regions of proteins, affecting their function .
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: Similar structure but with a six-membered ring.
Cyclooctane-1,3-dione: Lacks the methyl groups at positions 3 and 7.
Cyclodecane-1,5-dione: Larger ring size with similar functional groups.
Uniqueness
3,7-Dimethylcyclooctane-1,5-dione is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity compared to other cycloalkane diones .
特性
CAS番号 |
106202-22-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
3,7-dimethylcyclooctane-1,5-dione |
InChI |
InChI=1S/C10H16O2/c1-7-3-9(11)5-8(2)6-10(12)4-7/h7-8H,3-6H2,1-2H3 |
InChIキー |
QVHYKGJWPFHTTD-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)CC(CC(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


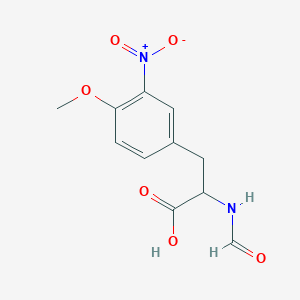
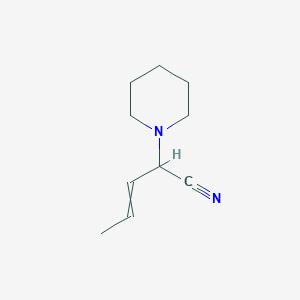

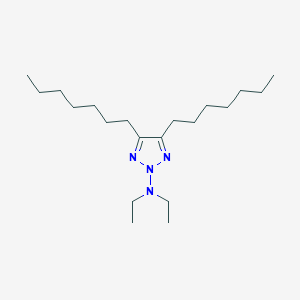
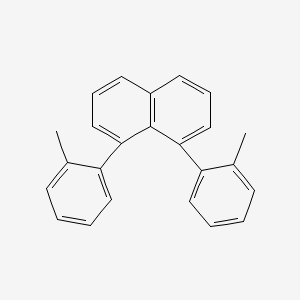
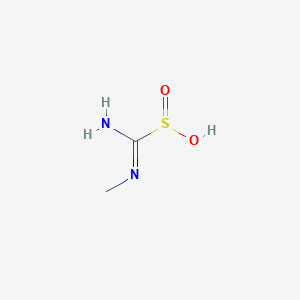
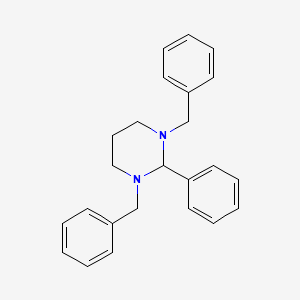
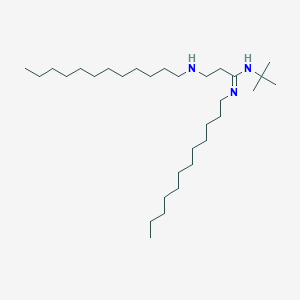
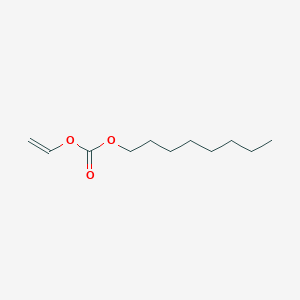
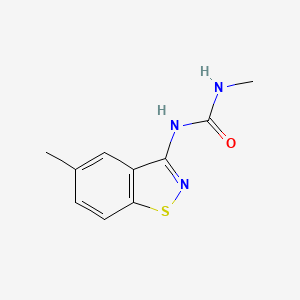
![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
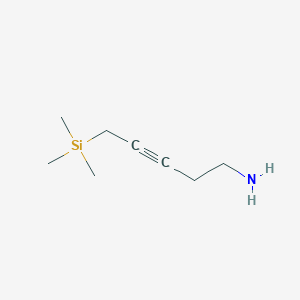
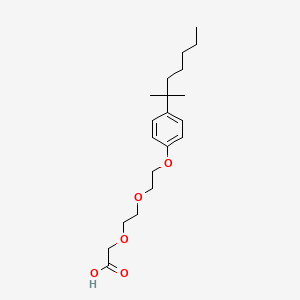
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
